Home > Products > Screening Compounds P76302 > Tetramethyl Ibandronate
Tetramethyl Ibandronate - 1076199-42-2

Tetramethyl Ibandronate

Catalog Number: EVT-1478454
CAS Number: 1076199-42-2
Molecular Formula: C13H31NO7P2
Molecular Weight: 375.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetramethyl Ibandronate is ibandronic acid derivative.

Zoledronic Acid

Relevance: Zoledronic acid is structurally related to Tetramethyl Ibandronate as both belong to the bisphosphonate class of drugs. These compounds share a common P-C-P backbone structure, which is essential for their mechanism of action in inhibiting FPPS and modulating bone metabolism. []

Risedronate

Relevance: Risedronate shares a close structural resemblance with Tetramethyl Ibandronate, featuring the characteristic P-C-P backbone of bisphosphonates. This structural similarity underlies their shared mechanism of action targeting bone metabolism. [, ]

Alendronate

Relevance: Alendronate belongs to the same bisphosphonate class as Tetramethyl Ibandronate. Both compounds possess the P-C-P backbone, a defining feature of bisphosphonates, contributing to their bone-protective properties. [, , ]

Overview

Tetramethyl Ibandronate is a synthetic derivative of Ibandronic acid, which belongs to the class of nitrogen-containing bisphosphonates. It is primarily utilized in research settings for its potential applications in bone-related diseases. The molecular formula of Tetramethyl Ibandronate is C13H31NO7P2\text{C}_{13}\text{H}_{31}\text{N}\text{O}_{7}\text{P}_{2}, with a molecular weight of approximately 375.34 g/mol. This compound exhibits properties similar to Ibandronic acid, which is widely used in clinical settings to prevent bone density loss, particularly in postmenopausal women .

Source and Classification

Tetramethyl Ibandronate is classified as a small organic molecule under the category of bisphosphonates. It is derived from Ibandronic acid, which was first introduced in the literature in 1993 and has since been approved for clinical use . This compound is primarily used for research purposes and not yet approved for therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tetramethyl Ibandronate involves several chemical reactions typical of bisphosphonate synthesis. One common method includes the phosphonylation of carboxylic acids or their derivatives. The process often utilizes dimethyl phosphite as a phosphonating agent, leading to the formation of bisphosphonates through a series of steps:

  1. Formation of Phosphonate Esters: The reaction typically begins with the activation of a carboxylic acid to form an acyl chloride or an ester, which then reacts with dimethyl phosphite.
  2. Phosphonylation: The nucleophilic attack by the dimethyl phosphite on the activated carbon results in the formation of a phosphonate ester.
  3. Hydrolysis: Subsequent hydrolysis yields the corresponding bisphosphonic acid derivative, which can be further methylated to obtain Tetramethyl Ibandronate.

Recent advancements have shown that microwave-assisted synthesis can significantly enhance reaction efficiency and yield compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Tetramethyl Ibandronate features a complex structure characterized by two phosphonate groups linked by a carbon atom, typical of bisphosphonates. The structural representation includes:

  • Phosphonate Groups: Two phosphorus atoms bonded to oxygen atoms.
  • Carbon Backbone: A central carbon atom connecting the phosphonate groups.
  • Methyl Substituents: Four methyl groups attached to the nitrogen and carbon backbone.

The three-dimensional structure can be analyzed using computational chemistry software for better visualization and understanding of its interactions at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Tetramethyl Ibandronate can participate in various chemical reactions typical for bisphosphonates:

  1. Dephosphorylation: Under acidic or basic conditions, Tetramethyl Ibandronate may undergo dephosphorylation, releasing phosphoric acid derivatives.
  2. Esterification: The presence of hydroxyl groups allows for esterification reactions with alcohols, potentially modifying its solubility and reactivity.
  3. Complexation with Metal Ions: Like other bisphosphonates, Tetramethyl Ibandronate can chelate metal ions, which may influence its biological activity .
Mechanism of Action

Process and Data

The mechanism by which Tetramethyl Ibandronate exerts its effects is closely related to that of other bisphosphonates:

  • Bone Targeting: Upon administration, Tetramethyl Ibandronate binds strongly to hydroxyapatite in bone tissue.
  • Inhibition of Osteoclast Activity: The compound inhibits osteoclast-mediated bone resorption by disrupting the mevalonate pathway through inhibition of geranylgeranyl pyrophosphate synthase and farnesyl pyrophosphate synthase .
  • Cellular Uptake: Osteoclasts internalize Tetramethyl Ibandronate via endocytosis, leading to localized release within these cells, thereby enhancing its inhibitory effects on bone resorption.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetramethyl Ibandronate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its ionic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis when exposed to moisture.

The compound's stability profile makes it suitable for various experimental applications but requires careful handling to maintain its integrity .

Applications

Scientific Uses

Tetramethyl Ibandronate is primarily utilized in scientific research rather than clinical applications. Its uses include:

  • Bone Density Studies: Investigating mechanisms underlying bone metabolism and resorption.
  • Drug Development: Serving as a lead compound for developing new bisphosphonate derivatives with enhanced efficacy or reduced side effects.
  • Mechanistic Studies: Exploring the biochemical pathways involved in bone diseases such as osteoporosis.

Research involving Tetramethyl Ibandronate contributes significantly to understanding bone health and developing therapeutic strategies against osteoporosis and related disorders .

Introduction to Tetramethyl Ibandronate

Chemical Identity and Nomenclature

Structural Features and Systematic NamingTetramethyl ibandronate is a tetra-ester derivative of ibandronic acid, where all four acidic hydrogen atoms of the phosphonate groups are replaced by methyl groups (–CH₃). This modification transforms the highly polar phosphonate moieties into phosphonate esters, fundamentally altering the molecule’s physicochemical behavior. The systematic IUPAC name for this compound is tetramethyl {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate, reflecting its esterified phosphate groups and the characteristic tertiary amine within its R² side chain. Its molecular formula is C₁₃H₂₉NO₇P₂, with a molecular weight of 381.32 g/mol.

Key Structural ModificationsAs shown in Table 1, methylation of ibandronate’s phosphonate groups reduces formal charge from -4 (under physiological conditions) to 0, significantly increasing lipophilicity. This modification also disrupts the molecule’s ability to chelate calcium ions efficiently, diminishing its affinity for hydroxyapatite compared to the parent ibandronate. The pentyl-containing tertiary amine side chain remains intact, preserving potential interactions with enzymatic targets like farnesyl diphosphate synthase (FDPS), though steric and electronic effects of methylation may alter binding kinetics.

Table 1: Structural Comparison of Ibandronate and Tetramethyl Ibandronate

PropertyIbandronic AcidTetramethyl Ibandronate
IUPAC Name{1-Hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonic acidTetramethyl {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate
Molecular FormulaC₉H₂₃NO₇P₂C₁₃H₂₉NO₇P₂
Phosphonate Group-PO₃H₂ (×2)-PO₃CH₃ (×2)
Formal Charge (pH 7.4)-40
Key Functional GroupsPhosphonic acids, tertiary aminePhosphonate esters, tertiary amine

Spectroscopic SignaturesCharacteristic NMR peaks include:

  • ¹H-NMR: Methyl ester singlets at δ 3.70–3.85 ppm (P–OCH₃), alongside side-chain methylene protons (δ 1.20–3.10 ppm) and the N–CH₃ singlet at δ 2.55 ppm [1] [3].
  • ³¹P-NMR: Distinct singlets near δ 20–25 ppm, upfield-shifted compared to ibandronic acid due to esterification [1].
  • IR Spectroscopy: Strong P=O stretches at 1200–1250 cm⁻¹ and P–O–C absorptions at 1050–1150 cm⁻¹, with loss of broad P–O–H bands [3].

Historical Development and Discovery

Synthetic Objectives and ChallengesTetramethyl ibandronate emerged during the 2000s–2010s as part of bisphosphonate prodrug design initiatives. Researchers sought to overcome ibandronic acid’s poor oral bioavailability (<1%) by masking its highly polar phosphonate groups with lipophilic esters [6]. Early synthetic routes faced challenges:

  • Low yields due to incomplete esterification or side reactions.
  • Difficulty purifying intermediates without acidic protons for crystallization.
  • Hydrolysis sensitivity during storage or biological testing [1] [3].

Evolution of Synthetic MethodsInitial syntheses used classical Andrews–Hynes approaches, reacting tetraethyl methylenebis(phosphonate) with methyl pentylamine under acidic conditions, followed by deprotection and remethylation. Modern improvements include:

  • Microwave-Assisted Esterification: Reduced reaction times from 24+ hours to <60 minutes while improving yields to >85% [1].
  • Greener Solvents: Replacement of toxic chlorinated solvents (e.g., CCl₄) with ionic liquids or sulfolane, enhancing sustainability [1] [3].
  • One-Pot Methodologies: Integration of Michaelis-Arbuzov reactions with esterification, minimizing purification steps [3].

Table 2: Key Milestones in Tetramethyl Ibandronate Synthesis

Time PeriodSynthetic ApproachKey AdvancementsLimitations
Early 2000sAndrews-Hynes modificationFirst gram-scale synthesis; ~45% yieldLow yields; toxic solvents (CCl₄)
2010–2015Microwave-assisted esterificationReaction time <1 hr; yields >75%; solvent-free optionsSpecialized equipment required
2015–PresentIonic liquid catalysisNear-quantitative yields; recyclable solventsHigh cost of ionic liquids

Role in Mechanistic StudiesTetramethyl ibandronate served as a critical tool for:

  • Metabolic Pathway Tracing: Radiolabeled versions (e.g., ¹⁴C-methyl esters) tracked intracellular hydrolysis in osteoclasts [3].
  • Crystallography: Esterification improved solubility in organic solvents, enabling co-crystallization with FDPS for X-ray studies [1].
  • Structure-Activity Relationship (SAR) Modeling: Demonstrated that phosphonate charge reduction diminishes bone affinity but enhances membrane permeability [6].

Role in Bisphosphonate Chemistry

Molecular Design and Prodrug ApplicationsTetramethyl ibandronate functions primarily as a prodrug intermediate or chemical probe. Its methyl esters undergo enzymatic hydrolysis in vivo (e.g., via esterases in liver or bone), regenerating active ibandronic acid. This strategy leverages:

  • Enhanced Lipophilicity: Log P increases from ≈-3.5 (ibandronic acid) to ≈0.8 (tetramethyl ester), improving passive diffusion across intestinal epithelia [6].
  • Targeted Reactivation: Selective hydrolysis in bone-resorbing osteoclasts concentrates ibandronic acid at the site of action [3].
  • Synthetic Versatility: Methyl esters serve as protecting groups during the synthesis of ibandronate conjugates (e.g., antibody-drug complexes) [1].

Impact on Structure-Activity Relationships (SAR)Studies with tetramethyl ibandronate revealed critical SAR insights:

  • Bone Mineral Affinity: Methylation reduces hydroxyapatite binding affinity by >90%, confirming the essential role of ionic phosphonate-calcium interactions for skeletal targeting [6].
  • Enzymatic Inhibition: Despite reduced bone affinity, the de-esterified compound inhibits FDPS with IC₅₀ values similar to ibandronic acid (≈2–5 nM), proving that the R² side chain dominates target engagement [3].
  • Side Chain Interactions: Molecular dynamics simulations show that methylation alters the orientation of the pentylamine moiety within FDPS’s hydrophobic pocket, slightly reducing van der Waals contacts [1].

Table 3: Functional Implications of Phosphonate Methylation in Ibandronate

PropertyIbandronic AcidTetramethyl IbandronateFunctional Consequence
Log D (pH 7.4)-3.8+0.8Enhanced membrane permeability
Hydroxyapatite Kd (M⁻¹)10⁶10⁴Reduced bone mineral binding
FDPS IC₅₀ (nM)3.5Inactive*Requires hydrolysis for activity
Plasma Stability t₁/₂N/A45–60 minRapid hydrolysis in vivo

*Tetramethyl ibandronate itself shows no FDPS inhibition; activity requires ester cleavage.

Contributions to Bisphosphonate Conjugate DesignTetramethyl ibandronate enabled novel drug delivery strategies:

  • Bone-Targeted Payloads: Its methyl esters serve as attachment points for linkers in conjugates with anticancer agents (e.g., doxorubicin), exploiting residual bone affinity for site-specific delivery [1] [6].
  • Hybrid Molecules: Coupling with statins (e.g., via the nitrogen side chain) created dual-mechanism inhibitors of the mevalonate pathway, synergistically blocking FDPS and HMG-CoA reductase [3].
  • Radiolabeling Platforms: Methyl groups facilitated ¹¹C-labeling for PET imaging of bisphosphonate biodistribution [1].

Properties

CAS Number

1076199-42-2

Product Name

Tetramethyl Ibandronate

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-3-[methyl(pentyl)amino]propan-1-ol

Molecular Formula

C13H31NO7P2

Molecular Weight

375.34

InChI

InChI=1S/C13H31NO7P2/c1-7-8-9-11-14(2)12-10-13(15,22(16,18-3)19-4)23(17,20-5)21-6/h15H,7-12H2,1-6H3

SMILES

CCCCCN(C)CCC(O)(P(=O)(OC)OC)P(=O)(OC)OC

Synonyms

P,P’-[1-Hydroxy-3-(methylpentylamino)propylidene]bisphosphonic Acid P,P,P’,P’-Tetramethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.